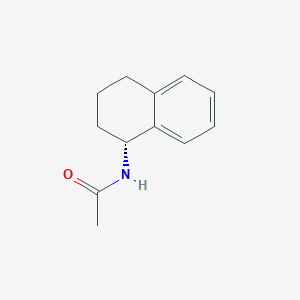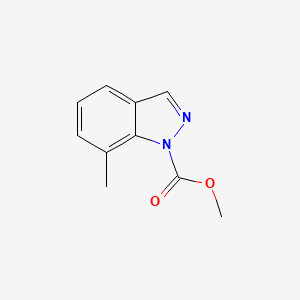
3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one is a heterocyclic compound that belongs to the azetidinone family Azetidinones are four-membered lactams, which are known for their biological activity and are often used as building blocks in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-1-methyl-4-(p-tolyl)azetidine with a suitable acylating agent can lead to the formation of the azetidinone ring. The reaction conditions typically involve the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted azetidinones.
Scientific Research Applications
3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-4-phenylazetidin-2-one: Similar structure but with a phenyl group instead of a p-tolyl group.
3-Amino-1-methyl-4-(p-chlorophenyl)azetidin-2-one: Contains a p-chlorophenyl group instead of a p-tolyl group.
Uniqueness
3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and potential biological activities. The methyl group at the 1-position and the amino group at the 3-position also contribute to its distinct reactivity and applications .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-amino-1-methyl-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-3-5-8(6-4-7)10-9(12)11(14)13(10)2/h3-6,9-10H,12H2,1-2H3 |
InChI Key |
MEFDSTFMDYCNNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)







![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)


